molecular formula C11H14ClNO B2988799 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine CAS No. 1153404-46-6

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B2988799
CAS No.: 1153404-46-6
M. Wt: 211.69
InChI Key: CMGKEKXMWWBAQL-UHFFFAOYSA-N
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Description

6-Chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine is a chromen/chroman derivative characterized by a bicyclic benzopyran scaffold. Key structural features include:

  • Chlorine substitution at position 6 of the aromatic ring.
  • Methyl groups at position 8 (aromatic ring) and on the amine nitrogen (N-methyl).
  • A saturated 3,4-dihydro-2H-chromen backbone, conferring partial rigidity.

Properties

IUPAC Name

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-8(12)6-9-10(13-2)3-4-14-11(7)9/h5-6,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGKEKXMWWBAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCC2NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153404-46-6
Record name 6-chloro-N,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized using a suitable acid catalyst to yield the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of chromene-quinone derivatives.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Chloro-N,N-Dimethyl-3,4-dihydro-2H-chromen-4-amine

  • Structural Difference : N,N-dimethyl substitution (vs. N-methyl and aromatic methyl in the target compound).
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to routes in for chromen-8-amines .

(4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

  • Structural Difference : Trifluoromethyl (CF₃) at position 8 (vs. methyl in the target compound).
  • Properties: Enhanced metabolic stability and electron-withdrawing effects from CF₃, improving resistance to oxidative degradation. Higher bioavailability in pharmacokinetic studies compared to non-fluorinated analogues .

6,8-Dichloro-N-Methyl-3,4-dihydro-2H-chromen-3-amine

  • Structural Difference : Dichloro substitution (positions 6 and 8) and amine at position 3 (vs. 4 in the target compound).
  • Toxicity : Requires stringent safety protocols (GHS hazard classification), indicating higher reactivity or toxicity .
  • Applications : Explored as a precursor in agrochemicals due to halogenated aromatic systems .

(4S)-5,8-Difluoro-3,4-dihydro-2H-chromen-4-amine Hydrochloride

  • Structural Difference : Difluoro substitution (positions 5 and 8) and hydrochloride salt form.
  • Solubility : Improved aqueous solubility due to ionic form, advantageous for parenteral formulations .

6-Chloro-N-(3,4-dihydro-2H-chromen-4-yl)pyrimidin-4-amine

  • Structural Difference : Pyrimidine ring fused to chromen-4-amine.
  • Bioactivity : Dual heterocyclic system may enhance binding to kinase targets, as seen in kinase inhibitor drug candidates .

Comparative Data Table

Compound Name Substitutions Key Properties Applications/Notes Reference
6-Chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine 6-Cl, 8-Me, N-Me Moderate lipophilicity; limited solubility Medicinal chemistry scaffold
6-Chloro-N,N-dimethyl-3,4-dihydro-2H-chromen-4-amine 6-Cl, N,N-Me₂ High logP; improved permeability CNS drug candidate
(4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine 8-CF₃ Enhanced metabolic stability Anticancer lead optimization
6,8-Dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine 6,8-Cl₂, N-Me (position 3) High reactivity; GHS hazards Agrochemical intermediate
(4S)-5,8-Difluoro-3,4-dihydro-2H-chromen-4-amine HCl 5,8-F₂; HCl salt High solubility (ionic form) Injectable formulations
6-Chloro-N-(chromen-4-yl)pyrimidin-4-amine Pyrimidine-chromen hybrid Dual heterocyclic; kinase inhibition potential Oncology research

Key Research Findings

  • Synthetic Challenges : The target compound’s synthesis requires precise control of methylation and chlorination steps, similar to methods in for 5-alkoxy-chromen-8-amines .
  • Structure-Activity Relationships (SAR) :
    • Chlorine at position 6 enhances electrophilic interactions in biological targets (e.g., enzyme active sites).
    • Methyl groups (N and C8) balance steric effects and lipophilicity, critical for optimizing drug-likeness .

Biological Activity

6-Chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C11H14ClNO
  • CAS Number : 1153404-46-6

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that chromene derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating related signaling pathways such as PI3K/Akt and NF-kB .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting a potential role in treating infections .
  • Anti-inflammatory Effects : Similar compounds have been noted to reduce pro-inflammatory cytokines and inhibit inflammatory pathways .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Model Concentration Effect Reference
AnticancerHCT116 cell line60 µMInduces apoptosis
AntimicrobialE. coli3.9 µg/mLInhibits growth
Anti-inflammatoryA549 cells10 µMReduces IL-6 and COX2 levels
CytotoxicityMCF-7 cell line5.54 µg/mLModerate cytotoxicity

Case Studies

  • Anticancer Activity in Xenograft Models :
    In vivo studies using xenograft models have shown that treatment with related compounds at doses of 150 mg/kg can significantly reduce tumor mass. This reduction was associated with decreased expression of Cyclin D1 and Sp1 in tumor tissues, indicating a potential pathway for therapeutic intervention .
  • Antimicrobial Efficacy :
    A series of derivatives were tested against fungal strains such as Aspergillus fumigatus and Geotrichum candidum, where the compounds exhibited inhibitory zones comparable to established antifungal drugs. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 3.9 µg/mL, showcasing their potential as antimicrobial agents .
  • Cytotoxicity Profiling :
    The cytotoxic effects were evaluated across different cancer cell lines including HCT116 and MCF-7. Compounds derived from this class showed IC50 values ranging from 4.35 to 5.54 µg/mL, highlighting their selective toxicity towards cancer cells while sparing normal cells .

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